(2-Oxocycloheptyl) benzoate is an organic compound classified under esters, specifically as a benzoate derivative. It is characterized by the presence of a cycloheptanone moiety attached to a benzoate group. The compound is identified by its CAS number 7472-23-3 and has a molecular formula of C₁₃H₁₄O₃, with a molecular weight of approximately 218.248 g/mol. Its structure features a cycloheptanone ring that contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and organic synthesis.
(2-Oxocycloheptyl) benzoate is sourced from various chemical suppliers and research databases, where it is often used as a reagent or intermediate in synthetic chemistry. It falls under the classification of benzoates, which are esters derived from benzoic acid. This compound can also be categorized as a ketone due to the presence of the carbonyl group within the cycloheptane structure.
The synthesis of (2-oxocycloheptyl) benzoate typically involves several methods, with esterification being the most common approach. The process generally includes:
The molecular structure of (2-oxocycloheptyl) benzoate can be represented by its SMILES notation: C1CC(=O)CCC1C(=O)OC2=CC=CC=C2. This notation reflects the arrangement of atoms within the molecule, highlighting the cyclic structure and functional groups present.
(2-Oxocycloheptyl) benzoate can undergo several types of chemical reactions:
The mechanism of action for (2-oxocycloheptyl) benzoate primarily involves its role as an ester in various chemical transformations:
The compound's LogP value indicates favorable absorption characteristics, which could influence its pharmacokinetics if studied for medicinal applications.
(2-Oxocycloheptyl) benzoate has potential applications in several scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: